molecular formula C15H11NO2 B1355214 3-Cyano-4'-methoxybenzophenone CAS No. 60694-67-9

3-Cyano-4'-methoxybenzophenone

Cat. No.: B1355214
CAS No.: 60694-67-9
M. Wt: 237.25 g/mol
InChI Key: CWEXKDRORMHULO-UHFFFAOYSA-N
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Description

3-Cyano-4’-methoxybenzophenone, also known as 3-(4-methoxybenzoyl)benzonitrile, is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.26 g/mol . It is a derivative of benzophenone, characterized by the presence of a cyano group at the third position and a methoxy group at the fourth position of the benzophenone structure. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-4’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions.

    Friedel-Crafts Acylation: This method involves the reaction of 4-methoxybenzoyl chloride with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Suzuki-Miyaura Coupling: This method involves the coupling of 4-methoxyphenylboronic acid with 3-cyanobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 3-Cyano-4’-methoxybenzophenone typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Cyano-4’-methoxybenzophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, leading to various biological outcomes .

Comparison with Similar Compounds

3-Cyano-4’-methoxybenzophenone can be compared with other benzophenone derivatives, such as:

    4-Methoxybenzophenone: Lacks the cyano group, resulting in different reactivity and applications.

    3-Cyano-4’-hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

    3-Amino-4’-methoxybenzophenone:

Properties

IUPAC Name

3-(4-methoxybenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-14-7-5-12(6-8-14)15(17)13-4-2-3-11(9-13)10-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEXKDRORMHULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90484794
Record name 3-CYANO-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60694-67-9
Record name 3-CYANO-4'-METHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90484794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 16.5 g. of 3-cyanobenzoyl chloride were added to 80 ml. of methylene chloride. The temperature was brought to approximately 0° C. by means of an external ice bath and kept cold while 20 g. of aluminum chloride were added in portions. A solution of 10.8 g. of anisole in 20 ml. of methylene chloride were added to the reaction solution. The mixture was allowed to warm to room temperature and stirred overnight. The mixture was poured into a mixture of ice water/hydrochloric acid and extracted with ethyl acetate. The layers were separated and the organic layer was washed with water, dried, and concentrated in vacuo. The residue was crystallized from toluene/hexane to which a small amount ethyl acetate had been added to provide 7.7 g. of the desired subtitle intermediate, m.p. 85°-88° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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